5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound with a molecular formula of C15H14FN5OS and a molecular weight of 331.37 g/mol This compound is notable for its unique structure, which includes a thieno[3,2-d]pyrimidine core, a fluoropyrimidine moiety, and a piperidine ring
Preparation Methods
The synthesis of 5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives . The process typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structure and biological activity. In material science, it is explored for its potential use in the development of novel materials with specific electronic properties . Additionally, it has applications in analytical chemistry as a reagent for various chemical analyses .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways in cells .
Comparison with Similar Compounds
5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives, such as thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c16-10-7-17-15(18-8-10)22-11-1-4-21(5-2-11)14-13-12(3-6-23-13)19-9-20-14/h3,6-9,11H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQUXGIXZBWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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